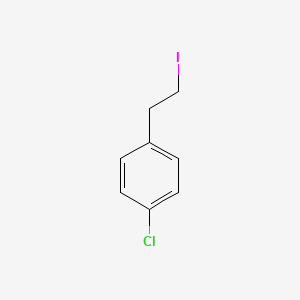
4-Chlorophenethyl iodide
Overview
Description
4-Chlorophenethyl iodide, also known as 1-chloro-4-(2-iodoethyl)benzene, is an organic compound with the molecular formula C8H8ClI. It is a colorless liquid that is primarily used in organic synthesis and various chemical reactions. The compound is characterized by the presence of a chlorophenyl group attached to an ethyl iodide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenethyl iodide can be synthesized from 4-chlorophenethyl alcohol. The general procedure involves the following steps:
Reactants: 4-chlorophenethyl alcohol, imidazole, triphenylphosphine, and iodine.
Solvent: Dichloromethane.
Conditions: The reaction is carried out at 0°C initially and then warmed to room temperature.
Procedure: The appropriate alcohol is dissolved in dichloromethane, followed by the sequential addition of imidazole, triphenylphosphine, and iodine. The mixture is stirred at 0°C for 10 minutes and then at room temperature for 1 hour. The reaction is quenched with saturated aqueous sodium thiosulfate, and the organic layer is separated and dried over anhydrous sodium sulfate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar procedures as described above, with potential scaling adjustments for larger quantities.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenethyl iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions typically occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include 4-chlorophenethyl derivatives with different functional groups replacing the iodide.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
Scientific Research Applications
4-Chlorophenethyl iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: While not a drug itself, it serves as a precursor in the synthesis of biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorophenethyl iodide primarily involves its reactivity as an alkylating agent. The iodide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various molecular targets, including nucleophiles in biological systems and chemical reagents in synthetic processes.
Comparison with Similar Compounds
4-Chlorophenethyl bromide: Similar structure but with a bromide group instead of iodide.
4-Chlorophenethyl chloride: Contains a chloride group instead of iodide.
4-Chlorophenethyl fluoride: Features a fluoride group in place of iodide.
Uniqueness: 4-Chlorophenethyl iodide is unique due to the presence of the iodide group, which is a better leaving group compared to bromide, chloride, and fluoride. This makes it more reactive in nucleophilic substitution reactions, providing distinct advantages in certain synthetic applications.
Properties
IUPAC Name |
1-chloro-4-(2-iodoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZQMINKLUECNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCI)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl({[3-(pyridin-4-yl)phenyl]methyl})amine dihydrochloride](/img/structure/B8178409.png)
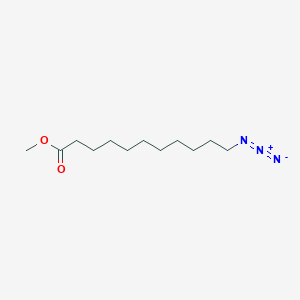
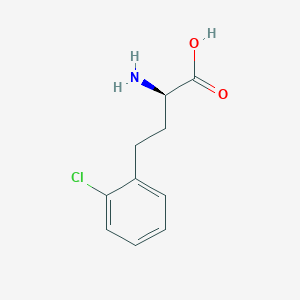
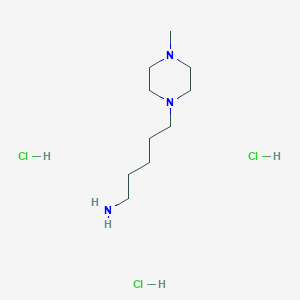
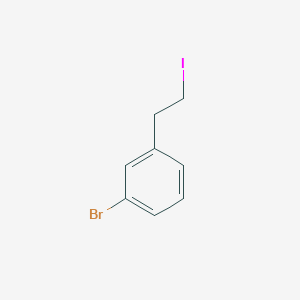
![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine HCl](/img/structure/B8178447.png)
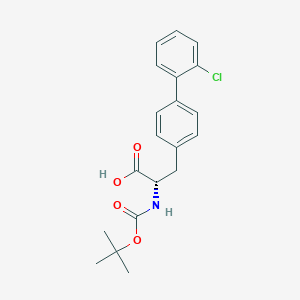
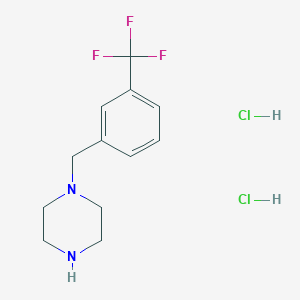
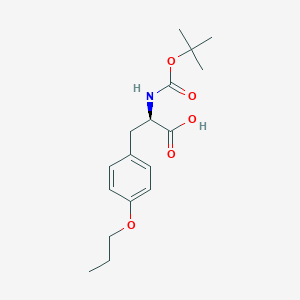
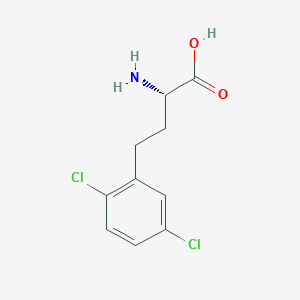
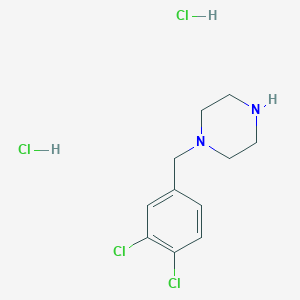
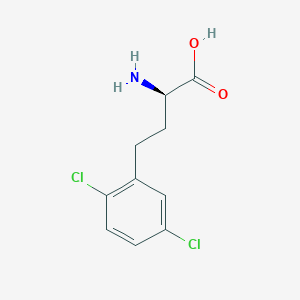
![(R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol](/img/structure/B8178513.png)
![2-[(4-Aminophenyl)amino]ethanol dihydrochloride](/img/structure/B8178518.png)
